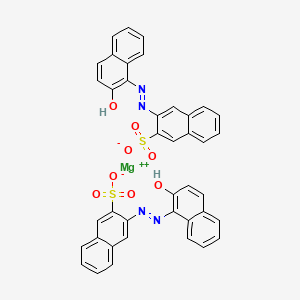
Dihydrogen bis(2-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(2-))magnesate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]magnesate(2-) is a complex organic compound with the molecular formula C40H26MgN4O8S2 and a molecular weight of 779.1. This compound is known for its vibrant color properties, making it useful in various industrial applications, particularly in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]magnesate(2-) typically involves the reaction of 2-hydroxy-1-naphthylamine with naphthalene-1-sulfonic acid under azo coupling conditions. The reaction is carried out in the presence of a diazonium salt, which facilitates the formation of the azo bond. The magnesium ion is then introduced to form the final complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]magnesate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]magnesate(2-) has several scientific research applications:
Chemistry: Used as a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the dye and pigment industry for coloring textiles and plastics.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo groups and sulfonate groups facilitate binding to various substrates, making it useful in applications like staining and pH indication. The molecular targets include metal ions and biological macromolecules, and the pathways involved often relate to complexation and colorimetric changes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]cobaltate(2-)
- Dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]nickelate(2-)
- Dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]zincate(2-)
Uniqueness
Compared to its similar compounds, dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]magnesate(2-) is unique due to its specific binding affinity to magnesium ions, which imparts distinct colorimetric properties. This makes it particularly valuable in applications requiring precise color changes, such as pH indicators and dyes.
Propriétés
Numéro CAS |
67893-11-2 |
|---|---|
Formule moléculaire |
C40H26MgN4O8S2 |
Poids moléculaire |
779.1 g/mol |
Nom IUPAC |
magnesium;3-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/2C20H14N2O4S.Mg/c2*23-18-10-9-13-5-3-4-8-16(13)20(18)22-21-17-11-14-6-1-2-7-15(14)12-19(17)27(24,25)26;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2 |
Clé InChI |
KSSFIVXPUZQIPN-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])O.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




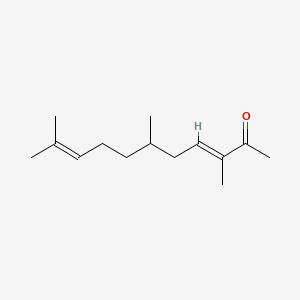
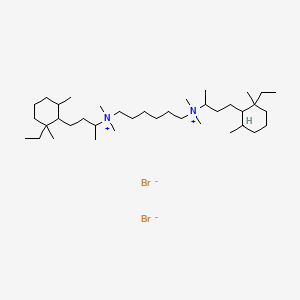
![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
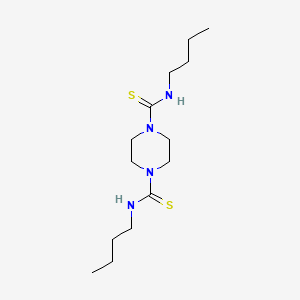
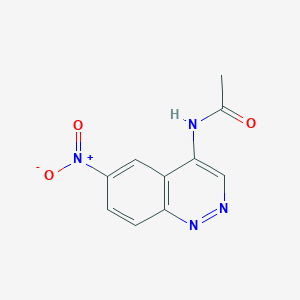
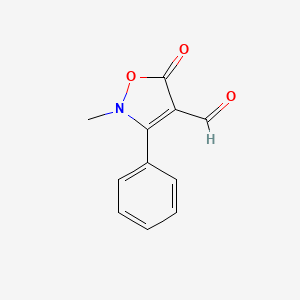
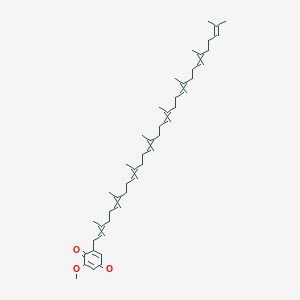
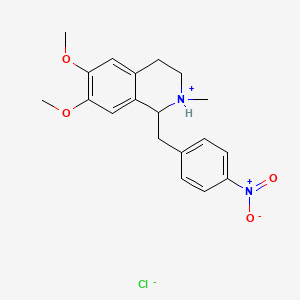
![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)
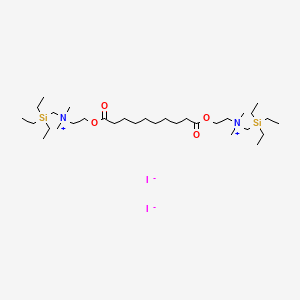
![2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)
